molecular formula C22H25ClN4O B4688471 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

Cat. No. B4688471
M. Wt: 396.9 g/mol
InChI Key: HKXXOYQRDJIJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDKI-73 and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

CDKI-73 works by inhibiting the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells. CDKI-73 also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CDKI-73 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of tumor xenografts in animal models. CDKI-73 has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

CDKI-73 has several advantages as a research tool. It is a potent inhibitor of CDK activity and has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells. CDKI-73 also has anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, CDKI-73 has some limitations as a research tool. It is a relatively new compound, and its long-term effects are not yet fully understood. CDKI-73 has also not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on CDKI-73. One area of research is the development of CDKI-73 analogs with improved potency and selectivity. Another area of research is the investigation of CDKI-73 as a potential treatment for other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the long-term effects and safety of CDKI-73 in humans.
In conclusion, CDKI-73 is a promising compound with potential applications in cancer treatment and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential and limitations as a research tool and potential therapeutic agent.

Scientific Research Applications

CDKI-73 has been studied extensively for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted therapy. CDKI-73 has also been studied for its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O/c1-14(2)17-9-11-19(12-10-17)24-22(28)25-21-15(3)26-27(16(21)4)13-18-7-5-6-8-20(18)23/h5-12,14H,13H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXXOYQRDJIJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea

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